molecular formula C26H22N4O3 B2836376 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207056-31-2

3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Katalognummer B2836376
CAS-Nummer: 1207056-31-2
Molekulargewicht: 438.487
InChI-Schlüssel: OSDYXUNMNBONPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Compounds with structural similarities to the queried chemical have been synthesized and characterized for their potential in various applications. The synthesis processes often involve the utilization of green chemistry principles, aiming for environmentally friendly and efficient methodologies. For instance, quinazoline-2,4(1H,3H)-dione derivatives, which are crucial in the pharmaceutical industry for creating various drugs, have been synthesized using carbon dioxide as a green reagent. This approach not only aligns with sustainable chemistry goals but also enhances the accessibility of these compounds for further study and application in drug development (Vessally et al., 2017).

Bioactivity and Pharmaceutical Potential

Some synthesized compounds have been evaluated for their bioactivity, particularly antitumor properties. For example, novel bioactive 1,2,4-oxadiazole natural product analogs have been explored for their antitumor activity against a panel of cell lines, indicating the potential for these compounds in cancer therapy research (Maftei et al., 2013). This highlights the relevance of these compounds in developing new therapeutic agents.

Green Chemistry and Sustainable Synthesis

Efforts to synthesize quinazoline-2,4(1H,3H)-diones from carbon dioxide not only aim at expanding the chemical repertoire but also emphasize the importance of sustainable practices in chemical synthesis. Protocols have been developed to synthesize these compounds using basic ionic liquids as catalysts, showcasing an eco-friendly approach to chemical manufacturing (Patil et al., 2009). Such methods reduce the environmental impact and provide a pathway to more sustainable pharmaceutical manufacturing processes.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 1,2,4-oxadiazole and 4-methylbenzyl groups.", "Starting Materials": [ "2-aminobenzoic acid", "4-methylbenzaldehyde", "m-tolyl hydrazine", "ethyl acetoacetate", "phosphorus oxychloride", "sodium hydroxide", "acetic acid", "sodium azide", "sodium borohydride", "acetic anhydride", "triethylamine", "chloroacetyl chloride", "sodium methoxide", "acetic acid", "sodium hydroxide", "methyl iodide", "potassium carbonate", "1,2,4-triazole", "palladium on carbon" ], "Reaction": [ "Synthesis of 2-aminobenzamide from 2-aminobenzoic acid", "Synthesis of 2-phenylquinazoline from 2-aminobenzamide and 4-methylbenzaldehyde", "Synthesis of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione from 2-phenylquinazoline and ethyl acetoacetate", "Synthesis of 3-(4-methylbenzyl)-1-chloroquinazoline-2,4(1H,3H)-dione from 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione and phosphorus oxychloride", "Synthesis of 3-(4-methylbenzyl)-1-((3-hydrazinyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 3-(4-methylbenzyl)-1-chloroquinazoline-2,4(1H,3H)-dione and m-tolyl hydrazine", "Synthesis of 3-(4-methylbenzyl)-1-((3-azido-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 3-(4-methylbenzyl)-1-((3-hydrazinyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione and sodium azide", "Synthesis of 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 3-(4-methylbenzyl)-1-((3-azido-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione and sodium borohydride", "Synthesis of 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione and acetic anhydride", "Synthesis of 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione and triethylamine", "Synthesis of 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione and chloroacetyl chloride", "Synthesis of 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione and sodium methoxide", "Synthesis of 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione and acetic acid", "Synthesis of 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione and methyl iodide", "Synthesis of 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione and potassium carbonate", "Synthesis of 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione and 1,2,4-triazole using palladium on carbon as a catalyst" ] }

CAS-Nummer

1207056-31-2

Produktname

3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Molekularformel

C26H22N4O3

Molekulargewicht

438.487

IUPAC-Name

3-[(4-methylphenyl)methyl]-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O3/c1-17-10-12-19(13-11-17)15-30-25(31)21-8-3-4-9-22(21)29(26(30)32)16-23-27-24(28-33-23)20-7-5-6-18(2)14-20/h3-14H,15-16H2,1-2H3

InChI-Schlüssel

OSDYXUNMNBONPT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC(=C5)C

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.